1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol is an organic compound notable for its unique structure, which includes a propan-2-ol backbone and a 3,5-dimethylphenoxy group. Its molecular formula is , and it has a molecular weight of approximately 197.26 g/mol. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis, particularly as an intermediate in the production of various chemical entities.
There is no scientific research available on the mechanism of action of MRB.
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, also known as Metaxalone Related Compound B, is primarily encountered in scientific research as an impurity in the muscle relaxant drug Metaxalone.
Researchers use various techniques, such as liquid chromatography and mass spectrometry, to identify and quantify this impurity in Metaxalone formulations. Understanding the presence and level of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
While the specific research applications of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol are limited, its chemical structure suggests some potential areas of exploration:
These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound’s functional groups to create new derivatives with potentially enhanced properties.
The biological activity of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol has been explored primarily in pharmacological contexts. It may interact with specific enzymes and receptors, influencing metabolic pathways and enzyme-substrate interactions. Its structure suggests that it could engage in hydrogen bonding and hydrophobic interactions, which are critical for modulating biological activity . Additionally, as a degradation product of metaxalone, it is relevant in studies concerning muscle relaxants and their mechanisms of action .
The synthesis of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin. The process can be outlined as follows:
This method can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance efficiency.
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol has several notable applications:
Interaction studies indicate that 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol may modulate enzyme activity, particularly involving cytochrome P450 enzymes crucial for drug metabolism. Understanding these interactions is vital for predicting the compound's behavior in biological systems and its potential therapeutic applications .
Several compounds exhibit structural similarities with 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | 59365-66-1 | 0.86 |
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- | Not available | 0.86 |
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol | 39270-39-8 | 0.83 |
2-((4-Methoxybenzyl)oxy)ethanol | 13807-89-1 | 0.82 |
3-((4-Methoxybenzyl)oxy)propan-1-ol | Not available | 0.82 |
The uniqueness of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol lies in its specific arrangement of functional groups that enhance its reactivity and biological activity compared to similar compounds. Its ability to modulate enzyme interactions makes it particularly interesting for pharmaceutical applications .
The synthesis of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol typically involves a two-step reaction:
Step 1: Nucleophilic substitution of 3,5-dimethylphenol with epichlorohydrin to form 3-(3,5-dimethylphenoxy)propan-2-ol. This reaction proceeds via an SN2 mechanism where the phenolate ion attacks the epoxide ring of epichlorohydrin, opening it to yield the intermediate glycidyl ether.
Step 2: Amination of the intermediate with ammonia or an amine source to replace the halide or epoxide moiety, resulting in the amino alcohol 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol.
The reaction pathway benefits from the nucleophilicity of the phenolate and the electrophilicity of epichlorohydrin, followed by nucleophilic attack by ammonia on the intermediate.
The initial reaction of 3,5-dimethylphenol with epichlorohydrin is generally conducted at moderate temperatures (~80–100 °C) to optimize yield while minimizing side reactions.
Amination steps require controlled heating, typically between 60–160 °C, with gradual temperature increase to improve conversion efficiency and product purity.
Excessive temperature can lead to decomposition or formation of by-products, thus precise temperature control is critical.
The molar ratio of 3,5-dimethylphenol to epichlorohydrin is optimized to slightly favor epichlorohydrin to ensure complete reaction of phenol.
Ammonia or amine is used in slight excess to drive the amination to completion and reduce residual intermediate impurities.
Proper stoichiometry reduces formation of side products and impurities such as unreacted epoxide or over-alkylated species.
Bases such as sodium hydroxide, potassium hydroxide, sodium carbonate, and bicarbonates are employed to generate phenolate ions and facilitate the nucleophilic substitution.
Sodium hydroxide and potassium hydroxide are preferred for their strong basicity and catalytic efficiency.
The choice of base affects reaction rate, selectivity, and impurity profile.
Industrial synthesis adapts batch reactions to continuous flow systems to improve control over reaction parameters and product consistency.
Use of solvents such as toluene or xylene facilitates phase separation and purification.
Poly(ethylene glycol) (PEG-400) has been used as a reaction facilitator to enhance solubility and reaction kinetics in scaled-up processes.
Continuous processes allow better heat management and scalability for pharmaceutical intermediate production.
This route remains the most common, involving epichlorohydrin as a key intermediate for introducing the propan-2-ol moiety.
The phenol is first etherified with epichlorohydrin, followed by nucleophilic amination with ammonia.
The process is well-established, efficient, and amenable to industrial scale-up.
Microwave irradiation has been explored to accelerate the reaction kinetics of phenol substitution and amination steps.
Microwave-assisted synthesis can reduce reaction times from hours to minutes and improve yields by providing uniform heating and enhanced molecular activation.
This method offers a green chemistry approach by reducing energy consumption and solvent use, though industrial adoption requires further validation.
Property | Value / Description |
---|---|
Molecular Formula | C11H17NO2 |
Molecular Weight | ~197.26 g/mol |
CAS Number | 66766-07-2 |
Functional Groups | Amino (-NH2), Phenoxy, Secondary alcohol |
Solubility | Soluble in organic solvents, moderate in water |
Typical Reactions | Oxidation, Reduction, Nucleophilic substitution |
Oxidation: Can be oxidized to corresponding ketones or oxides using oxidants like potassium permanganate or chromium trioxide.
Reduction: Reduction to corresponding amines or alcohols using lithium aluminum hydride.
Substitution: Amino group can be substituted by alkylation or acylation to form derivatives with modified pharmacological properties.
Primarily studied as an impurity and intermediate in the synthesis of Metaxalone, a muscle relaxant drug.
Analytical methods such as liquid chromatography and mass spectrometry are employed to detect and quantify this compound in pharmaceutical formulations.
Potential for derivatization to create novel bioactive molecules due to its functional groups.
Microwave-assisted synthesis and continuous flow processing represent promising areas for improving synthetic efficiency and sustainability.
Parameter | Typical Condition | Effect on Outcome |
---|---|---|
Temperature | 80–100 °C (etherification), 60–160 °C (amination) | Optimal yield and purity; avoid decomposition |
Base | NaOH, KOH, Na2CO3 | Facilitates phenolate formation and substitution |
Stoichiometric Ratio | Slight excess epichlorohydrin and ammonia | Drives reaction to completion, minimizes impurities |
Solvent | Toluene, xylene, PEG-400 | Enhances solubility and reaction kinetics |
Reaction Time | Several hours (batch), minutes (microwave) | Microwave reduces time, improves efficiency |
Note: Due to text format limitations, please refer to PubChem for 2D and 3D molecular structures of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol.
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